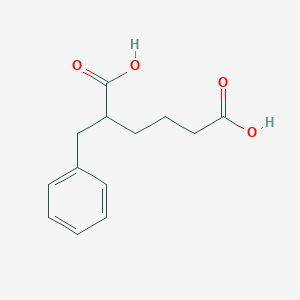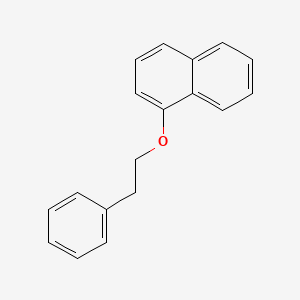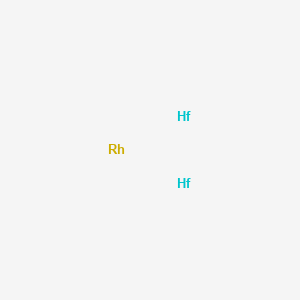
Hafnium;rhodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hafnium;rhodium is a compound formed by the combination of hafnium and rhodium. Hafnium is a lustrous, silver-gray transition metal known for its high melting point and corrosion resistance, while rhodium is a rare, silvery-white transition metal known for its catalytic properties and resistance to oxidation and corrosion. The combination of these two metals results in a compound with unique properties that are valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of hafnium;rhodium compounds typically involves the impregnation method, where hafnium and rhodium species are supported on a substrate such as zeolites. This method involves the formation of Rh–[O]x–Hf species, which helps in stabilizing the rhodium metal species and preventing sintering at high temperatures (600–700°C) in both oxidizing and reducing atmospheres .
Industrial Production Methods: Industrial production of this compound compounds may involve the use of hafnium tetrachloride and rhodium chloride as precursors. These compounds are mixed and subjected to high-temperature conditions to form the desired this compound compound. The process may also involve the use of reducing agents to facilitate the formation of the compound.
化学反応の分析
Types of Reactions: Hafnium;rhodium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, hafnium reacts with halogens to form hafnium tetrahalides, while rhodium compounds are known for their catalytic properties in organic synthesis reactions .
Common Reagents and Conditions:
Oxidation: Hafnium reacts with oxygen at high temperatures to form hafnium dioxide (HfO₂).
Reduction: Rhodium species can be reduced using hydrogen gas to form metallic rhodium.
Substitution: Hafnium and rhodium compounds can undergo substitution reactions with various ligands to form complex compounds.
Major Products:
Hafnium Dioxide (HfO₂): Formed from the oxidation of hafnium.
Metallic Rhodium: Formed from the reduction of rhodium species.
Complex Compounds: Formed from substitution reactions involving hafnium and rhodium.
科学的研究の応用
Hafnium;rhodium compounds have a wide range of scientific research applications, including:
作用機序
The mechanism of action of hafnium;rhodium compounds involves the stabilization of rhodium species by hafnium atoms. This stabilization prevents the sintering of rhodium at high temperatures, thereby enhancing its catalytic activity. The formation of Rh–[O]x–Hf species plays a crucial role in this stabilization process . The molecular targets and pathways involved in the catalytic reactions include the activation of hydrogen and the reduction of nitroarenes.
類似化合物との比較
Hafnium;Zirconium: Both hafnium and zirconium have similar chemical properties due to their nearly identical ionic radii.
Rhodium;Platinum: Rhodium and platinum compounds are both known for their catalytic properties.
Uniqueness: The uniqueness of hafnium;rhodium compounds lies in their ability to stabilize rhodium species at high temperatures, thereby enhancing their catalytic activity and resistance to sintering. This makes them valuable in various high-temperature catalytic processes.
特性
CAS番号 |
12141-82-1 |
|---|---|
分子式 |
Hf2Rh |
分子量 |
459.88 g/mol |
IUPAC名 |
hafnium;rhodium |
InChI |
InChI=1S/2Hf.Rh |
InChIキー |
VSAXEQIEUIRABQ-UHFFFAOYSA-N |
正規SMILES |
[Rh].[Hf].[Hf] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


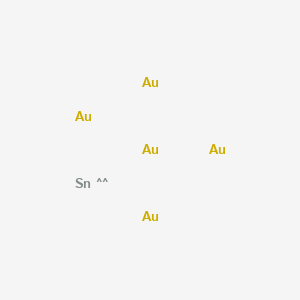
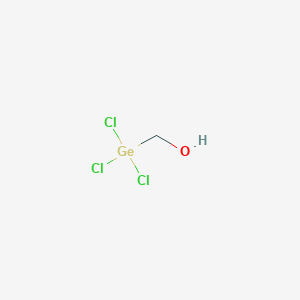
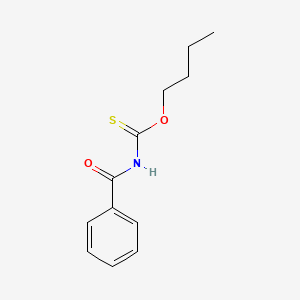
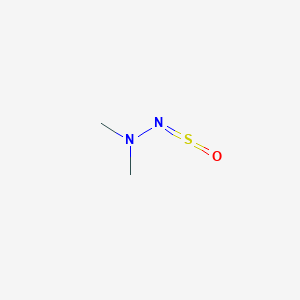
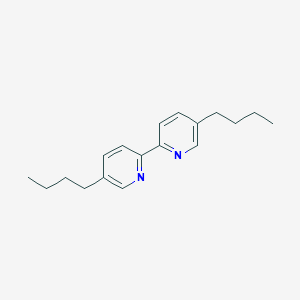
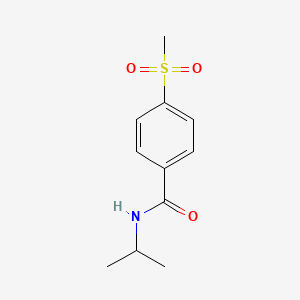

![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
